9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-
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Overview
Description
9-Isobutyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Isobutyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available purine derivatives and imidazole compounds.
Thioether Formation: The key step involves the formation of a thioether bond between the purine and imidazole moieties. This can be achieved using thiolation reagents such as thiourea or thiols under appropriate conditions.
Alkylation: The isobutyl group can be introduced via alkylation reactions using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Purification: Techniques such as crystallization, chromatography, or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
9-Isobutyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Amino Derivatives: Reduction of the nitro group.
Substituted Purines: Products from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Signal Transduction: Investigated for its role in cellular signaling pathways.
Medicine
Anticancer: Potential use as an anticancer agent due to its ability to interfere with DNA synthesis.
Antimicrobial: Studied for its antimicrobial properties.
Industry
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 9-Isobutyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: By interacting with cellular receptors, it can influence signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug used in organ transplantation.
Uniqueness
Structural Features: The presence of the isobutyl and nitro-imidazole groups distinguishes it from other purine derivatives.
Biological Activity: Its unique structure may confer distinct biological activities compared to similar compounds.
Properties
CAS No. |
36892-43-0 |
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Molecular Formula |
C13H16N8O2S |
Molecular Weight |
348.39 g/mol |
IUPAC Name |
6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-9-(2-methylpropyl)purin-2-amine |
InChI |
InChI=1S/C13H16N8O2S/c1-7(2)4-20-6-15-8-9(20)17-13(14)18-11(8)24-12-10(21(22)23)16-5-19(12)3/h5-7H,4H2,1-3H3,(H2,14,17,18) |
InChI Key |
SEIMKLNUEAPZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])N |
Origin of Product |
United States |
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